Methyl 2-(bromomethyl)acrylate

Descripción general

Descripción

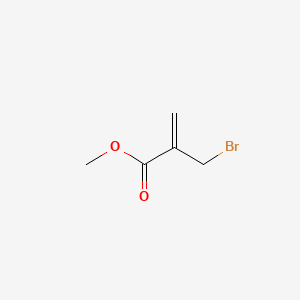

Methyl 2-(bromomethyl)acrylate is an organic compound with the molecular formula C(_5)H(_7)BrO(_2). It is a derivative of acrylic acid, where the hydrogen atom on the methylene group is replaced by a bromine atom. This compound is known for its reactivity and is used in various chemical synthesis processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 2-(bromomethyl)acrylate can be synthesized through the bromination of methyl acrylate. The reaction typically involves the addition of bromine to methyl acrylate in the presence of a solvent such as carbon tetrachloride or dichloromethane. The reaction is carried out at low temperatures to control the addition of bromine and to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of bromine and methyl acrylate .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 2-(bromomethyl)acrylate undergoes various chemical reactions, including nucleophilic substitution, polymerization, and addition reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: This reaction involves the replacement of the bromine atom with a nucleophile such as an amine or an alcohol.

Polymerization: this compound can be polymerized in the presence of radical initiators to form polymers with various applications.

Addition Reactions: The compound can undergo addition reactions with nucleophiles such as thiols and amines to form corresponding adducts.

Major Products Formed: The major products formed from these reactions include substituted acrylates, polymers, and various adducts depending on the nucleophile used .

Aplicaciones Científicas De Investigación

Polymer Chemistry

Chain-Transfer Agent in Polymerization

Methyl 2-(bromomethyl)acrylate serves as an effective chain-transfer agent in radical polymerization processes. Research conducted by Bon et al. demonstrated its utility in the emulsion polymerization of methyl methacrylate (MMA). The study revealed that MBrMA could control the molecular weight and polydispersity of the resulting polymers, leading to the formation of functionalized macromonomers. The chain-transfer constants for MBrMA during bulk polymerizations were reported as 1.28 for MMA and 11.44 for styrene, indicating its efficiency in regulating polymer growth .

Graft Copolymerization

MBrMA has been employed to synthesize graft copolymers through emulsion copolymerization techniques. The resulting poly(styrene-graft-MMA) copolymer exhibited desirable properties for applications in coatings and adhesives, showcasing the potential for tailored material properties through controlled polymerization methods .

Organic Synthesis

Phosphine-Catalyzed Reactions

Recent studies have highlighted the role of this compound in phosphine-catalyzed reactions. For instance, a study demonstrated that treating MBrMA with phosphine and triethylamine led to the formation of bicyclic structures via a regio- and stereoselective hexamerization process. This reaction generated multiple C–C bonds while controlling stereocenters effectively, achieving yields up to 81% . Such transformations are significant for synthesizing complex organic molecules with potential pharmaceutical applications.

Hybrid Pharmacophore Development

MBrMA has also been utilized in the development of hybrid pharmacophores through indium-mediated reactions with isatin derivatives. This approach yielded both acyclic and cyclic compounds in high yields (97%), illustrating its utility in medicinal chemistry for synthesizing bioactive compounds .

Industrial Applications

Chemical Intermediate

This compound is classified as an important chemical intermediate used in the production of various polymers and resins. Its ability to introduce bromine functionality into polymer chains allows for further modification and functionalization, making it valuable in the development of specialty chemicals .

-

Emulsion Polymerization Study

- Objective: Investigate the use of MBrMA as a chain-transfer agent.

- Results: Successful synthesis of R-bromo-functionalized PMMA macromonomers with controlled properties.

- Conclusion: Demonstrated the efficiency of MBrMA in enhancing polymer characteristics through controlled radical polymerization techniques.

-

Bicyclic Structure Formation

- Objective: Explore regioselective synthesis using MBrMA.

- Results: Achieved high yields (up to 81%) of bicyclic compounds through phosphine-catalyzed reactions.

- Conclusion: Highlighted the versatility of MBrMA in synthesizing complex organic molecules relevant to drug development.

Mecanismo De Acción

The mechanism of action of methyl 2-(bromomethyl)acrylate involves its reactivity towards nucleophiles. The bromine atom on the methylene group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in various chemical synthesis processes to introduce functional groups into molecules .

Comparación Con Compuestos Similares

Methyl 2-(chloromethyl)acrylate: Similar in structure but with a chlorine atom instead of bromine.

Ethyl 2-(bromomethyl)acrylate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

Methyl α-bromoacrylate: Similar in structure but with the bromine atom on the α-carbon.

Uniqueness: Methyl 2-(bromomethyl)acrylate is unique due to its high reactivity and versatility in chemical synthesis. Its ability to undergo various nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis .

Actividad Biológica

Methyl 2-(bromomethyl)acrylate (MBrMA) is a compound of increasing interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing from diverse research findings.

MBrMA is characterized by the presence of a bromomethyl group attached to an acrylate moiety, which makes it a versatile building block for various chemical transformations. Its structure can be represented as follows:

The compound can be synthesized through several methods, including the use of zinc-mediated reactions that facilitate the formation of spiro-lactones and other derivatives. For instance, a study demonstrated that MBrMA could be effectively utilized in a domino reaction with isatin to yield spiro-lactones in moderate to high yields (63%-76%) under optimized conditions .

Antitumor and Enzyme Inhibition Studies

Recent investigations have highlighted the biological activity of MBrMA derivatives, particularly their potential as enzyme inhibitors. For example, a derivative of MBrMA was found to inhibit protein tyrosine phosphatases (PTPs), which are critical targets in cancer therapy and metabolic disorders. The derivative exhibited an IC50 value of 41.1 µM against PTP1B, indicating promising inhibitory activity comparable to known inhibitors .

Table 1: Inhibitory Potency of MBrMA Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Beshanzuenone C | PTP1B | 41.1 |

| Beshanzuenone D | PTP1B | 40.4 |

| Acetylated Abiespiroside A | PTP1B | Not Active |

| Synthetic Beshanzuenone D | SHP2 | Not Active |

These findings suggest that MBrMA derivatives could serve as lead compounds for developing new therapeutic agents targeting PTPs.

The mechanism by which MBrMA derivatives exert their biological effects involves covalent interactions with cellular nucleophiles due to the electrophilic nature of the α,β-unsaturated carbonyl system present in these compounds. This reactivity allows them to form stable adducts with proteins, potentially altering their function and leading to antiproliferative effects in cancer cells .

Case Study 1: Synthesis and Evaluation of Spiro-Lactones

A significant study focused on synthesizing spiro-lactones from MBrMA using a zinc-mediated domino reaction. The researchers assessed various reaction conditions and found that optimizing temperature and solvent choice could enhance yields significantly. The resulting spiro-lactones were then evaluated for their biological activity, showing promising results against certain cancer cell lines .

Case Study 2: Protein Tyrosine Phosphatase Inhibition

Another investigation explored the inhibitory effects of MBrMA derivatives on PTPs, specifically PTP1B and SHP2. The study reported that certain derivatives exhibited selective inhibition, with implications for treating diabetes and cancer-related pathologies. The structure-activity relationship (SAR) studies provided insights into how modifications to the MBrMA structure could enhance or diminish biological activity .

Propiedades

IUPAC Name |

methyl 2-(bromomethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-4(3-6)5(7)8-2/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTUQSLVERGMHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075243 | |

| Record name | 2-Propenoic acid, 2-(bromomethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4224-69-5 | |

| Record name | Methyl 2-(bromomethyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4224-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid, 2-(bromomethyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004224695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-(bromomethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-(bromomethyl)prop-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Methyl 2-(bromomethyl)acrylate useful in polymer synthesis?

A1: this compound is a versatile monomer due to its unique structure. The presence of both a vinyl group and a bromine atom allows for diverse reactivity. [, ] The vinyl group readily participates in radical polymerization reactions, enabling its incorporation into various polymer backbones. [, , , , ] The bromine atom serves as a reactive site for further modifications, allowing for the introduction of specific functionalities or the attachment of other molecules. [, ]

Q2: How is this compound employed in the synthesis of hyperbranched polymers?

A2: this compound plays a crucial role as an addition–fragmentation chain transfer agent in the synthesis of hyperbranched polymers. [, ] During the radical polymerization of divinyl monomers like Ethylene glycol dimethacrylate, this compound regulates the molecular weight and introduces branching points. [] This results in the formation of highly branched polymers with unique properties like high solubility and thermal curability. [, ]

Q3: Can this compound be used to create functionalized macromonomers?

A3: Yes, this compound acts as a chain-transfer agent in conventional and living radical polymerization, leading to the formation of α-bromo-functionalized macromonomers. [] For instance, in Methyl methacrylate emulsion polymerization, it yields an α-bromo-functionalized macromonomeric latex. This latex can be further copolymerized with other monomers like styrene, resulting in graft copolymers. []

Q4: Beyond polymerization, what other reactions is this compound involved in?

A4: this compound participates in various reactions, demonstrating its versatility:

- Barbier-type Reactions: It reacts with aldehydes in the presence of Indium or Titanocene(III) chloride to yield α-methylene-γ-butyrolactones. [, ]

- Alkylation Reactions: It reacts with [D-serine]8-cyclosporin under phase transfer conditions to yield various alkylated cyclosporin derivatives, some exhibiting enhanced biological activity compared to the parent compound. []

- Synthesis of Functionalized Pyrrolidones: It serves as a building block in the synthesis of functionalized pyrrolidones, important heterocyclic compounds with various applications. []

Q5: What are the implications of using this compound in terms of material properties?

A6: The incorporation of this compound, or its derivatives, into polymers significantly influences the final material properties. For instance, hyperbranched polymers synthesized using this compound exhibit high transparency, good solvent resistance, and thermal curability. [] Similarly, graft copolymers containing poly(diisopropyl fumarate) branches, synthesized via macromonomers prepared using this compound, demonstrate microphase separated structure, high transparency, and unique thermal properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.